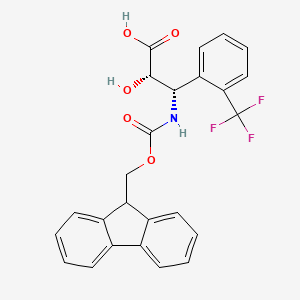

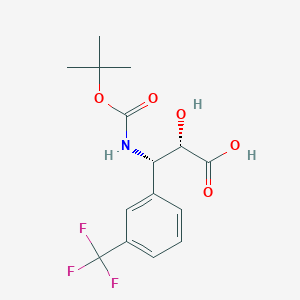

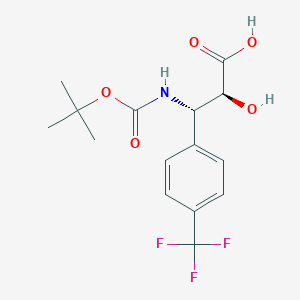

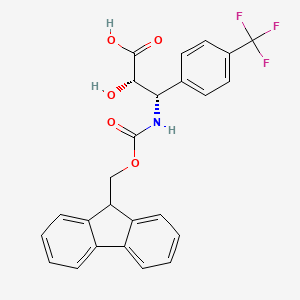

N~4~,N~4~-dimethyl-5-phenyl-2,4-pyrimidinediamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of various pyrimidine derivatives has been explored in the provided studies. For instance, a labeled pyrimidine derivative was synthesized using nitration and intramolecular oxidative cyclization, which is useful for mechanistic investigations . Another study reported the synthesis of a pyridine-containing aromatic diamine monomer through a modified Chichibabin reaction, followed by reduction, which was then used to create polyimides . Novel pyrimidine triamine and diamine compounds were synthesized from formimidamide or 4-(dimethylamino) benzimidamide, aiming to develop potential antimicrobial agents . Additionally, thiazolo[3,2-a]pyrimidine derivatives were synthesized via base-catalyzed cyclocondensation , and modifications of the Biginelli reaction were used to create methyl- and dimethyl-nitrophenyl-tetrahydropyrimidines . Lastly, mononuclear cyclopalladated pyrimidine derivatives were synthesized from dimeric species .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using various analytical techniques. Infrared (IR), proton nuclear magnetic resonance (1H NMR), and mass spectral analyses were employed to characterize the novel pyrimidine triamine and diamine compounds . Similarly, IR, 1H NMR, 13C NMR spectra, and elemental analysis were used to characterize the thiazolo[3,2-a]pyrimidine derivatives, with their structures further confirmed by single-crystal X-ray diffraction .

Chemical Reactions Analysis

The studies provided insights into the chemical reactivity of the synthesized pyrimidine derivatives. For example, the thermal reaction of a labeled N-oxide with various nucleophiles led to the formation of different compounds, and the generation of nitric oxide (NO) or NO-related species was observed in reactions with N-acetylcysteamine . The synthesized pyrimidine triamine and diamine compounds were screened for antimicrobial activity, showing significant inhibition against various bacteria and fungi . The study on 6-methyl- and 1,6-dimethyl-5-nitro-4-phenyl-tetrahydropyrimidines explored chemical conversions involving different functional groups of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were extensively analyzed. The pyridine-containing polyimides exhibited good solubility in common organic solvents, excellent thermal stability, and outstanding mechanical properties, along with low dielectric constants . The magnetic behavior of the crystalline pyrimidine radicals was studied, revealing a combination of spin pairing and paramagnetic behavior . The crystal structure of the thiazolo[3,2-a]pyrimidine derivatives was stabilized by various weak interactions, including hydrogen bonding and π-π interactions .

Wissenschaftliche Forschungsanwendungen

1. Metabolism and Biotransformation

N4,N4-dimethyl-5-phenyl-2,4-pyrimidinediamine is involved in the metabolism of the spleen tyrosine kinase inhibitor R406 and its oral prodrug fostamatinib (R788). The compound undergoes a series of metabolic transformations, including rapid conversion by human intestinal microsomes, elimination through urine, and major fecal metabolization involving hepatic cytochrome P450-mediated processes and further biotransformation by gut bacteria (Sweeny et al., 2010).

2. Chemical Synthesis and Heterocyclic Chemistry

N4,N4-dimethyl-5-phenyl-2,4-pyrimidinediamine is used in chemical synthesis, especially in the formation of heterocyclic compounds. For instance, it's involved in the one-pot synthesis of various pyrimidine derivatives under microwave-assisted conditions, demonstrating its significance in the field of medicinal chemistry and drug design (Devi et al., 2004).

3. Structural and Spectral Analysis in Drug Research

The compound is also a subject of structural and bonding analyses in the context of anti-malarial drugs. Investigations using FT IR, FT Raman spectra, and computational methods like B3LYP have provided valuable insights into the molecular geometry, bond orbital, and electrostatic potential of related drug molecules. This kind of analysis is critical for understanding drug docking and molecular interactions in therapeutic contexts (Sherlin et al., 2018).

4. Antimicrobial Agent Development

In the quest for developing potential antimicrobial agents, N4,N4-dimethyl-5-phenyl-2,4-pyrimidinediamine has been a precursor in synthesizing novel compounds. These synthesized derivatives have demonstrated significant antimicrobial activity against various bacteria and fungi, marking its importance in antimicrobial drug discovery (Rao et al., 2020).

5. Material Science Applications

Beyond its biomedical implications, this compound has found applications in material science, particularly in the development of soluble polyimides with remarkable optical, dielectric, and thermal properties. Such materials are pivotal in the production of electronic and photonic devices, demonstrating the compound's versatility beyond pharmaceuticals (Guan et al., 2014).

6. Nonlinear Optics and Photophysics

The pyrimidine structure, which is a significant part of N4,N4-dimethyl-5-phenyl-2,4-pyrimidinediamine, has been extensively studied for its applications in nonlinear optics (NLO) and photophysics. Research in this domain focuses on understanding and exploiting the electronic and photophysical properties of pyrimidine derivatives, thereby contributing to the advancement of optoelectronic devices and technologies (Hussain et al., 2020).

Safety And Hazards

Eigenschaften

IUPAC Name |

4-N,4-N-dimethyl-5-phenylpyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4/c1-16(2)11-10(8-14-12(13)15-11)9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEFGVUAVFLCYRE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1C2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376972 |

Source

|

| Record name | N~4~,N~4~-dimethyl-5-phenyl-2,4-pyrimidinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N~4~,N~4~-dimethyl-5-phenyl-2,4-pyrimidinediamine | |

CAS RN |

320424-61-1 |

Source

|

| Record name | N~4~,N~4~-dimethyl-5-phenyl-2,4-pyrimidinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4,6-dioxo-5-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B1303073.png)

![{4-[(2,4-Dichlorobenzyl)oxy]phenyl}methanol](/img/structure/B1303078.png)